Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

Catalog No.
S13867776
CAS No.
1865726-28-8
M.F
C17H19NO4S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)pro...

CAS Number

1865726-28-8

Product Name

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate

IUPAC Name

benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1

InChI Key

UKIWRNOAQYPTME-INIZCTEOSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, also known as (S)-benzyl 2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, is an organic compound characterized by its unique structure that includes a benzyl group and a methylsulfonyl substituent. Its molecular formula is C17H20N0.4S, and it has a molecular weight of approximately 369.86 g/mol. This compound is recognized for its potential pharmaceutical applications, particularly in the development of therapeutic agents targeting specific biological pathways.

Typical of amino acids and their derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Reductive amination: This reaction involves the conversion of ketones or aldehydes into amines using reducing agents.

These reactions enable the compound to be modified for enhanced biological activity or stability.

Research indicates that benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate exhibits significant biological activity, particularly as a reagent in the development of LFA-1/ICAM antagonists. These antagonists are being explored for their potential in treating autoimmune diseases and conditions like dry eyes by inhibiting leukocyte adhesion and migration . The compound's structure suggests it may interact with biological receptors, influencing cellular signaling pathways.

The synthesis of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:

  • Starting Material: L-Phenylalanine serves as a primary starting material.
  • Protection: The amino group may be protected using suitable protecting groups to prevent unwanted reactions during synthesis.
  • Sulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonation reactions.
  • Benzylation: The final step involves attaching the benzyl group, often through nucleophilic substitution or coupling reactions.

These methods allow for the efficient production of the compound with high purity and yield .

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has several notable applications:

  • Pharmaceutical Development: It is primarily used in the synthesis of compounds aimed at treating autoimmune diseases and inflammatory conditions.
  • Research Reagent: The compound serves as a reagent in biochemical research, particularly in studies involving cell adhesion and immune responses.

Studies on benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate have focused on its interactions with various biological targets. It has been shown to interact with leukocyte adhesion molecules, influencing immune cell behavior. This interaction is crucial for understanding its potential therapeutic effects in conditions characterized by excessive inflammation or immune response .

Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity ScoreUnique Features
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate851785-21-20.92Methyl instead of benzyl group
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid72120-71-90.69Contains thiophene ring
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid34023-49-90.69Sulfophenyl instead of methylsulfonyl
(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate97984-63-90.68Hydroxy group instead of methylsulfonyl

The uniqueness of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate lies in its specific combination of functional groups that enhance its biological activity while providing distinct chemical properties compared to these similar compounds .

This comprehensive overview highlights the significance and potential of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate in both research and therapeutic contexts, emphasizing its role as a valuable chemical entity in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

333.10347926 g/mol

Monoisotopic Mass

333.10347926 g/mol

Heavy Atom Count

23

UNII

ERN3BSK4M8

Dates

Modify: 2024-08-10

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